![molecular formula C7H19NOSi B3342855 (2-Amino-2-methylpropoxy)trimethylsilane CAS No. 38421-19-1](/img/structure/B3342855.png)
(2-Amino-2-methylpropoxy)trimethylsilane
Overview
Description
(2-Amino-2-methylpropoxy)trimethylsilane is a chemical compound that has been studied for several years due to its potential. It contains a total of 29 atoms; 19 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .
Molecular Structure Analysis
The molecular structure of (2-Amino-2-methylpropoxy)trimethylsilane contains total 28 bonds; 9 non-H bonds, 3 rotatable bonds, and 1 primary amine (aliphatic) . The molecular weight of the compound is 161.32 g/mol.Scientific Research Applications
Analysis of Polysaccharides
(2-Amino-2-methylpropoxy)trimethylsilane, as a derivative of trimethylsilane, plays a crucial role in the analysis of polysaccharides. The compound can be used in gas-liquid chromatography-mass spectrometry (GC-MS) as trimethylsilyl (TMS) derivatives for analyzing various polysaccharides and their derivatives, highlighting its significance in carbohydrate research (Kärkkäinen & Vihko, 1969).
Catalysis in Polymerization and Cross-Coupling Reactions
This compound also finds application in the synthesis and catalysis of group 10 metal aminopyridinato complexes. These complexes have been used as catalysts in Suzuki cross-coupling reactions and in the polymerization of MeH2SiSiH2Me towards soluble, linear poly(methylsilane), demonstrating its potential in organometallic chemistry and polymer science (Deeken et al., 2006).
Reactivity Studies in Organosilicon Compounds
Further, the compound is involved in studies related to the reactivity of pyrrolidinoallylsilanes towards electrophiles, indicating its relevance in the field of organosilicon chemistry. Such studies contribute to understanding the properties and reactivity of organosilicon compounds, which are crucial in various industrial applications (Corriu et al., 1983).
Improving Cyclability of Lithium-ion Batteries
A novel aminoalkylsilane compound, which includes a derivative similar to (2-Amino-2-methylpropoxy)trimethylsilane, has been used as an electrolyte additive in lithium-ion batteries. This application significantly enhances the cyclability and overall performance of these batteries, showcasing the compound's utility in energy storage technologies (Wang et al., 2013).
Electrophilic Reactions in Organic Synthesis
It is also useful in understanding electrophilic reactions in organic synthesis. The study of such reactions is crucial for developing new synthetic pathways and compounds in organic chemistry (Wang et al., 1992).
properties
IUPAC Name |
2-methyl-1-trimethylsilyloxypropan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NOSi/c1-7(2,8)6-9-10(3,4)5/h6,8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUAKJGKMCCLFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO[Si](C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-2-methylpropoxy)trimethylsilane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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